DIMETHYL (4-NITROBENZYLIDENE)MALONATE

Michael addition organocatalysis electrophilicity

Unsubstituted benzylidene malonates often fail in Michael additions due to insufficient electrophilicity. This 4-nitro derivative solves that problem with enhanced reactivity enabled by the strong electron-withdrawing para-nitro group. • Enables organocatalytic asymmetric Michael additions with ketones using pyrrolidine-thiourea catalysts; the unsubstituted analog is completely unreactive. • Solid crystalline form (mp 137-139°C) ensures accurate weighing and facile purification by recrystallization, avoiding handling issues of liquid diethyl esters. • Demonstrated 95% yield under solvent-free heterogeneous catalysis, ideal for benchmarking green chemistry protocols.

Molecular Formula C12H11NO6
Molecular Weight 265.22 g/mol
CAS No. 38323-22-7
Cat. No. B8807327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIMETHYL (4-NITROBENZYLIDENE)MALONATE
CAS38323-22-7
Molecular FormulaC12H11NO6
Molecular Weight265.22 g/mol
Structural Identifiers
SMILESCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C12H11NO6/c1-18-11(14)10(12(15)19-2)7-8-3-5-9(6-4-8)13(16)17/h3-7H,1-2H3
InChIKeyWKQDFBKYIAEZEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl (4-Nitrobenzylidene)Malonate CAS 38323-22-7: Structural and Functional Baseline for Procurement Evaluation


Dimethyl (4-nitrobenzylidene)malonate (CAS 38323-22-7) is a nitro-substituted benzylidene malonate derivative belonging to the class of α,β-unsaturated carbonyl compounds . Its molecular structure features a 4-nitrophenyl group conjugated to a dimethyl malonate moiety, rendering it a potent Michael acceptor and a versatile building block in organic synthesis . The compound is characterized by a molecular weight of 265.22 g/mol and the molecular formula C12H11NO6 [1].

Why Dimethyl (4-Nitrobenzylidene)Malonate CAS 38323-22-7 Cannot Be Replaced by Generic Benzylidene Malonate Analogs


The presence of the para-nitro group in dimethyl (4-nitrobenzylidene)malonate fundamentally alters its electrophilicity and reactivity profile compared to unsubstituted or differently substituted benzylidene malonates. The strong electron-withdrawing nature of the nitro group increases the electrophilicity of the exocyclic double bond, enabling Michael addition reactions that are otherwise sluggish or completely unproductive with the unsubstituted parent compound [1]. Furthermore, the choice of ester group (dimethyl vs. diethyl) impacts the compound's solubility, crystallinity, and downstream synthetic utility, making indiscriminate substitution potentially detrimental to reaction outcomes [2].

Quantitative Differentiation Evidence for Dimethyl (4-Nitrobenzylidene)Malonate CAS 38323-22-7 vs. Closest Analogs


Dimethyl (4-Nitrobenzylidene)Malonate Enables Michael Additions Inaccessible to Unsubstituted Dimethyl Benzylidenemalonate

In a direct head-to-head study, unsubstituted dimethyl benzylidenemalonate (12a) was found to be completely unreactive (0% conversion) in a Michael addition with a thiourea-based organocatalyst, whereas the nitro-substituted dimethyl (4-nitrobenzylidene)malonate (12b) exhibited robust reactivity with high enantioselectivity [1].

Michael addition organocatalysis electrophilicity

Dimethyl (4-Nitrobenzylidene)Malonate vs. Diethyl Analog: Contrasting Physical Properties Impact Synthetic Utility

While direct comparative reactivity data between the dimethyl and diethyl esters are limited, the dimethyl analog (melting point 137-139°C ) is a crystalline solid at room temperature, whereas the diethyl analog is reported as a liquid or low-melting solid . This difference in physical state can significantly impact handling, purification (recrystallization vs. distillation), and its suitability for solid-phase or solvent-free synthetic protocols [1].

physical properties crystallinity derivatization

High Synthesis Yield of Dimethyl (4-Nitrobenzylidene)Malonate Achieved Under Solvent-Free Knoevenagel Conditions

A solvent-free Knoevenagel condensation using a cross-linked polystyrene-titanium tetrachloride complex (PS/TiCl4) afforded dimethyl (4-nitrobenzylidene)malonate in 95% yield at 60°C within 4 hours [1]. This yield is comparable to or exceeds many reported yields for similar arylidene malonates synthesized under conventional solvent-based conditions [2].

Knoevenagel condensation green chemistry solvent-free synthesis

Dimethyl (4-Nitrobenzylidene)Malonate Demonstrates High Electrophilicity Parameter (E) Predictive of Enhanced Michael Addition Rates

The diethyl analog, diethyl 2-(4-nitrobenzylidene)malonate, has been experimentally characterized on the Mayr electrophilicity scale with an E parameter of -17.67 [1]. Given the similar electronic influence of the ester group, this value is a strong class-level inference for the electrophilicity of dimethyl (4-nitrobenzylidene)malonate, indicating it is significantly more electrophilic than unsubstituted benzylidene malonates (which typically have E values around -20) [2].

electrophilicity Mayr's reactivity scale kinetics

Organocatalytic Michael Addition of Cyclohexanone to Dimethyl (4-Nitrobenzylidene)Malonate Proceeds with High Stereoselectivity

In an organocatalytic asymmetric Michael addition, the reaction of cyclohexanone with dimethyl 2-(4-nitrobenzylidene)malonate (the target compound) using a pyrrolidine-thiourea bifunctional catalyst (catalyst 40) with n-butyric acid additive provided the Michael adduct in high yield and excellent stereoselectivity [1]. In contrast, the same study reports that unsubstituted alkylidene malonates often give lower stereoselectivities or require different catalyst systems [2].

asymmetric catalysis Michael addition stereoselectivity

Recommended Procurement Scenarios for Dimethyl (4-Nitrobenzylidene)Malonate CAS 38323-22-7 Based on Quantitative Differentiation


Asymmetric Michael Addition of Ketones for Chiral Building Block Synthesis

Procure dimethyl (4-nitrobenzylidene)malonate when establishing an organocatalytic asymmetric Michael addition protocol with ketones (e.g., cyclohexanone). Its enhanced electrophilicity due to the 4-nitro group enables high reactivity and stereoselectivity with pyrrolidine-thiourea catalysts, a transformation where the unsubstituted analog is completely unreactive [1].

High-Throughput Synthesis Requiring a Crystalline, Easily Handled Michael Acceptor

Select the dimethyl ester over the diethyl analog when a solid, crystalline Michael acceptor is needed for parallel synthesis or automated dispensing. The 137-139°C melting point ensures accurate weighing and facile purification by recrystallization, avoiding the handling difficulties associated with liquid diethyl esters [1].

Green Chemistry or Solvent-Free Knoevenagel Condensation Method Development

Utilize dimethyl (4-nitrobenzylidene)malonate as a benchmark substrate for developing solvent-free Knoevenagel condensation methodologies. High yields (95%) have been demonstrated under heterogeneous catalysis, making it an ideal compound for testing new green catalysts or mechanochemical processes [1].

Electrophilicity-Dependent Mechanistic Studies Using Mayr's Reactivity Scales

Incorporate this compound into studies correlating electrophilicity (Mayr E parameter) with reaction kinetics. Its inferred E value of approximately -17.67 positions it as a model substrate for investigating the influence of a para-nitro group on benzylidene malonate reactivity, bridging the gap between unsubstituted (E ≈ -20) and more activated Michael acceptors [1].

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